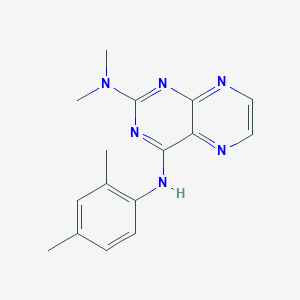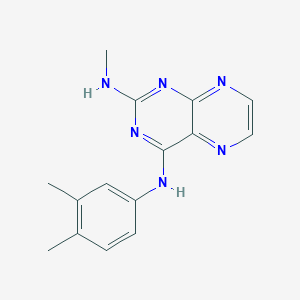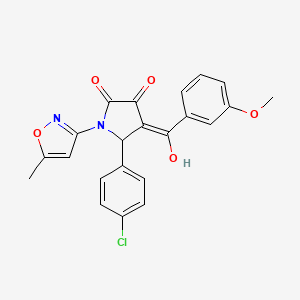
N4-(2,4-dimethylphenyl)-N2,N2-dimethylpteridine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,4-Dimethylphenyl)formamide” is a compound used in synthetic chemistry . It’s also known as “Form-2’,4’-xylidide”, “Amitraz Imp. B (BP)”, and "Amitraz Related Compound A" . It’s part of the Amitraz API family .
Synthesis Analysis
“N4-(2,4-dimethylphenyl) semicarbazones” were synthesized in three steps involving aryl urea and aryl semicarbazide formation . The structures were confirmed by spectral and elemental analyses .Molecular Structure Analysis
The molecular formula of “N-(2,4-Dimethylphenyl)formamide” is C9 H11 N O . Its molecular weight is 149.19 .Chemical Reactions Analysis
“N4-(2,4-dimethylphenyl) semicarbazones” were evaluated for anticonvulsant activity using a series of test models .Physical And Chemical Properties Analysis
The molecular formula of “N-(2,4-Dimethylphenyl)formamide” is C9 H11 N O . Its molecular weight is 149.19 .作用機序
Target of Action
Related compounds such as sulfonamides have been found to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway .
Mode of Action
It’s worth noting that sulfonamides, which are structurally related, act by inhibiting dhfr . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis, thereby exerting an antimicrobial and antitumor effect .
Biochemical Pathways
If we consider the action of related compounds, the inhibition of dhfr would disrupt the folate pathway, leading to a decrease in the production of tetrahydrofolate and subsequently hindering dna synthesis .
Result of Action
Based on the action of related compounds, the inhibition of dhfr could lead to a decrease in dna synthesis, affecting the growth and proliferation of cells .
実験室実験の利点と制限
N4-DMPPD has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to use in a variety of experiments. It is also non-toxic, stable, and has a high binding affinity for metal ions. One limitation of N4-DMPPD is that it is not able to bind to some metal ions, such as iron, which limits its use in certain types of experiments.
将来の方向性
The potential future applications of N4-DMPPD are numerous. One potential application is in the development of new metal-binding drugs. N4-DMPPD could be used as a model compound to study the binding of metals to biological molecules, which could then be used to develop new drugs that target specific metals. Another potential application is in the development of new fluorescent probes for studying the interactions between proteins and small molecules. N4-DMPPD could also be used as a model compound to study the structure-activity relationships of pteridines, which could lead to the development of new pteridine-based drugs. Finally, N4-DMPPD could be used as a reagent in the synthesis of other pteridine derivatives, which could have potential applications in a variety of fields.
合成法
N4-DMPPD can be synthesized in a two-step process. In the first step, the compound is synthesized by reacting 2,4-dimethylphenol with N,N-dimethyl-4-aminopteridine. The reaction is carried out in an aqueous solution at a temperature of approximately 70°C. In the second step, the product from the first step is reacted with 2,4-diaminopyrimidine to form N4-DMPPD.
科学的研究の応用
N4-DMPPD has a wide range of applications in scientific research. It has been used as a chelating agent in studies of metal-catalyzed reactions, as a ligand in studies of the binding of metal ions to biological molecules, and as a reagent in the synthesis of other pteridine derivatives. It has also been used in studies of the structure-activity relationships of pteridines, and as a fluorescent probe in studies of the interactions between proteins and small molecules.
特性
IUPAC Name |
4-N-(2,4-dimethylphenyl)-2-N,2-N-dimethylpteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-10-5-6-12(11(2)9-10)19-15-13-14(18-8-7-17-13)20-16(21-15)22(3)4/h5-9H,1-4H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMBQGOEMYIYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)

![3-[(2-fluorophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B6421277.png)
![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate](/img/structure/B6421282.png)
![4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate](/img/structure/B6421287.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid](/img/structure/B6421290.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6421292.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6421297.png)
![1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421302.png)
![1-(2-methoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421308.png)

